![molecular formula C10H18ClN B3380546 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride CAS No. 1955553-56-6](/img/structure/B3380546.png)
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride
Overview
Description
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride is a chemical compound with the CAS Number: 2416230-78-7 . It has a molecular weight of 201.7 . The IUPAC name for this compound is octahydro-1H-4,7-ethanoisoindol-8-one hydrochloride .
Synthesis Analysis
A series of thiourea derivatives of 4-azatricyclo[5.2.2.0 2,6]undec-8-ene-3,5-dione were synthesized . The first step of the multistage synthesis was the reaction of cyclohex-2-en-1-one with maleimide, in the presence of p-toluenosulfonic acid and isopropenyl acetate . The product obtained in this reaction was then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to give imide .Molecular Structure Analysis
The InChI code for 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride is 1S/C10H15NO.ClH/c12-10-3-6-1-2-7(10)9-5-11-4-8(6)9;/h6-9,11H,1-5H2;1H .Chemical Reactions Analysis
The compound was involved in a series of reactions to synthesize thiourea derivatives . A mixture of the compound (0.01 mol), 1,4-dibromobutane (0.03 mol) or 1,3-dibromopropane (0.03 mol) and anhydrous K2CO3 (0.014 mol) was dissolved in butanone (100 mL) and refluxed for 20 hours .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The salt data for the compound is HCl .Scientific Research Applications
Anti-HIV-1 Activity
A series of arylpiperazine and aminoalkanol derivatives of 4-azatricyclo[5.2.2.0,2,6]undecane-3,5,8-trione have been synthesized and evaluated for their anti-HIV-1 activity in MT-4 cells . This suggests that the compound could be potentially used in the development of new drugs for the treatment of HIV.
Cytotoxicity
The same series of derivatives were also evaluated for their cytotoxicity . This property is important in the field of cancer research, where compounds with cytotoxic properties can be used to kill cancer cells.
Potential Pharmacological Agents
The compound and its derivatives have been identified as potential pharmacological agents . This suggests that they could be used in the development of new drugs for various diseases.
Crystal Structure Analysis
The crystal structure of the compound has been analyzed . This kind of analysis is important in the field of material science and can provide valuable information about the properties of the compound.
Synthesis of Derivatives
The compound has been used as a starting point for the synthesis of a series of arylpiperazine and aminoalkanol derivatives . This suggests that it could be used in the development of new compounds with potentially useful properties.
Anti-viral Activity
Arylpiperazine derivatives, which can be synthesized from the compound, have been shown to exhibit anti-viral activity . This suggests that the compound could be used in the development of new anti-viral drugs.
Mechanism of Action
Target of Action
It is known that similar compounds, such as arylpiperazine derivatives, show high affinity for α1-adrenergic, dopaminergic, and serotoninergic receptors .
Mode of Action
It is known that similar compounds, such as arylpiperazine derivatives, interact with their targets to inhibit the multiplication of hiv-1 in acutely infected mt-4 cells .
Biochemical Pathways
Similar compounds, such as arylpiperazine derivatives, are known to affect various biological activities, including antiviral, anticancer, antioxidative, antibacterial, and antiarrhythmic activities .
Result of Action
Similar compounds, such as arylpiperazine derivatives, are known to exhibit inhibitory effects against the multiplication of hiv-1 in acutely infected mt-4 cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undecane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h7-11H,1-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTCSHZVGJMSRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3C2CNC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride | |
CAS RN |
1955553-56-6 | |
Record name | 4-azatricyclo[5.2.2.0,2,6]undecane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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